molecular formula C18H17N3O2 B2764140 N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2764140
M. Wt: 307.3 g/mol
InChI Key: GIZSJXZZNCAUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMBOA, is an organic compound that belongs to the class of benzoxazinoids. It is a naturally occurring secondary metabolite found in many plant species, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in various scientific fields, including agriculture, medicine, and biochemistry.

Scientific Research Applications

Synthesis and Antibacterial Activity

A practical approach to synthesize new series of compounds related to N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide was developed, with these compounds showing promising antibacterial and antifungal activity against several microorganisms. The synthesis involves a Staudinger [2 + 2] cycloaddition reaction, highlighting the compound's potential in developing new antimicrobial agents (Pagadala et al., 2012).

Anthelminthic Activity

Another study on a derivative, amidantel, demonstrated its effectiveness as an anthelminthic agent, showing activity against nematodes, filariae, and cestodes in rodents and particularly high efficacy in dogs against hookworms and large roundworms. This study presents a new chemical class with significant anthelminthic spectrum (Wollweber et al., 1979).

G-Quadruplex Stabilization and Anticancer Activity

Research on macrocyclic pyridyl polyoxazoles, which include derivatives with a 2-(dimethylamino)ethyl chain, identified these compounds as selective G-quadruplex stabilizers with excellent cytotoxic activity. Their synthesis and evaluation suggest potential applications in cancer treatment, especially for their selective stabilization of G-quadruplex DNA and consequent cytotoxicity in human tumor cell lines (Blankson et al., 2013).

Antihistaminic Activity

A series of thiazolidin-4-ones, incorporating a structure similar to this compound, were synthesized and evaluated for their antihistaminic activity. These compounds were found to inhibit contractions induced by histamine in guinea pig ileum, suggesting potential applications in treating allergic reactions (Diurno et al., 1992).

Environmental Applications

A new molecular probe based on a derivative was developed for trace measurement of carbonyl compounds in water samples. This innovation allows for sensitive detection of aldehydes and ketones, highlighting the compound's utility in environmental monitoring and analysis (Houdier et al., 2000).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZSJXZZNCAUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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